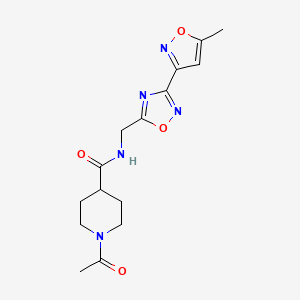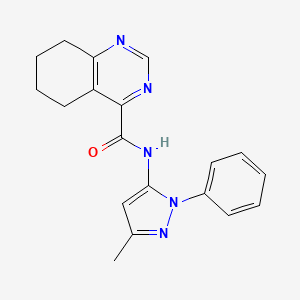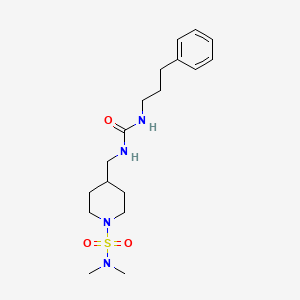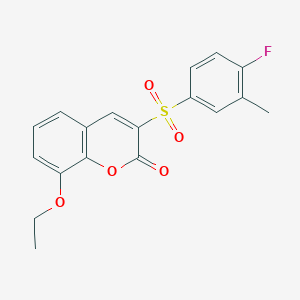![molecular formula C20H20FN3O3S B2373974 1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea CAS No. 887899-47-0](/img/structure/B2373974.png)
1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, two methoxy groups at the 5 and 8 positions of the quinoline, a carbonyl group at the 2 position, and a thiourea group attached to a fluorophenyl group via an ethyl linker .
Chemical Reactions Analysis
As an organic compound containing a quinoline moiety, this compound could potentially undergo a variety of chemical reactions. The methoxy groups might be susceptible to demethylation under certain conditions, and the carbonyl group could potentially undergo reactions typical of ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents .
Aplicaciones Científicas De Investigación
Chemosensing and Molecular Docking Studies
Quinoline-thiourea derivatives have been synthesized and characterized, showing promising applications in chemosensing, molecular docking, and antioxidant studies. Such compounds exhibit fluorescence emission, which can be utilized in chemosensing for detecting metal ions or other substances. Molecular docking studies have indicated potential anti-inflammatory, antimalarial, and anti-tuberculosis activities, highlighting the therapeutic applications of these derivatives. Antioxidant activities were also observed, suggesting their use in mitigating oxidative stress (Kalaiyarasi et al., 2019).
Fluorescent Probe for Mercury Detection
A quinoline-thiourea conjugate was synthesized and used as a fluorescent sensor for detecting mercury ions in aquatic plants. This study demonstrates the compound's utility in environmental monitoring, providing a method for the quantitative detection of mercury, a toxic heavy metal, in aquatic ecosystems (Feng et al., 2013).
Antimicrobial Activities
Quinoline-thiourea derivatives have been synthesized and shown to possess significant antimicrobial activities. This indicates their potential as leads in developing new antimicrobial agents, which could be crucial in the fight against drug-resistant bacteria and other pathogens. The study highlights the importance of chemical synthesis in discovering new therapeutic agents (Alagarsamy et al., 2016).
Fluorescent Polymer Sensors
Derivatives of quinoline-thiourea have been incorporated into fluorescent polymer sensors, demonstrating their applications in detecting metal cations in aqueous solutions. Such sensors can be particularly useful in environmental monitoring, industrial processes, and research laboratories for the selective detection of specific metal ions (Liu et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-26-16-6-7-17(27-2)18-15(16)10-12(19(25)24-18)8-9-22-20(28)23-14-5-3-4-13(21)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,24,25)(H2,22,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWROAGLXPWSCFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=S)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2373893.png)




![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B2373900.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2373901.png)
![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2373902.png)

![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)
![8-(2-aminophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373907.png)
![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373912.png)
